6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one
CAS No.: 100163-16-4
VCID: VC20740491
Molecular Formula: C19H11NO6
Molecular Weight: 349.3 g/mol
* For research use only. Not for human or veterinary use.
![6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one - 100163-16-4](/images/no_structure.jpg)
Description |
6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one is a complex alkaloid compound derived from the plant Corydalis decumbens. This molecule belongs to the isoquinoline alkaloid family, which is renowned for its diverse biological activities. It has drawn significant attention in medicinal chemistry due to its pharmacological properties, including anti-inflammatory and analgesic effects . Biological ActivityThe compound's biological activity is primarily attributed to its interaction with key enzymes and receptors involved in inflammatory pathways. It has been shown to modulate signaling pathways, potentially making it useful for treating conditions such as cancer, microbial infections, and chronic inflammation . Pharmacological Highlights:
SynthesisThe synthesis of 6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one involves multi-step organic reactions that require precise conditions for high yield and purity. General Synthetic Steps:
Mechanism of ActionThe compound's mechanism of action is linked to its ability to bind with enzymes or receptors that regulate inflammatory responses. It may inhibit the production of cytokines or block receptor activation, thereby reducing inflammation and pain. Applications in Medicinal ChemistryDue to its potent biological activities, this compound is being explored for various therapeutic applications:
Limitations and Future DirectionsWhile the compound shows promise, there are challenges that need addressing:
Future research should focus on:
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CAS No. | 100163-16-4 |
Product Name | 6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one |
Molecular Formula | C19H11NO6 |
Molecular Weight | 349.3 g/mol |
IUPAC Name | 6-([1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one |
Standard InChI | InChI=1S/C19H11NO6/c21-19-15-10(1-2-12-18(15)25-8-22-12)17(26-19)16-11-6-14-13(23-7-24-14)5-9(11)3-4-20-16/h1-6,17H,7-8H2 |
Standard InChIKey | PMPWZNJOVFBHJT-UHFFFAOYSA-N |
SMILES | C1OC2=C(O1)C3=C(C=C2)C(OC3=O)C4=NC=CC5=CC6=C(C=C54)OCO6 |
Canonical SMILES | C1OC2=C(O1)C3=C(C=C2)C(OC3=O)C4=NC=CC5=CC6=C(C=C54)OCO6 |
Synonyms | hypecoumine |
PubChem Compound | 127491 |
Last Modified | Sep 13 2023 |
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